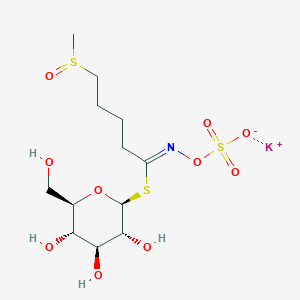
Methyl 3-amino-6-bromo-5-fluoropicolinate
Übersicht
Beschreibung
“Methyl 3-amino-6-bromo-5-fluoropicolinate” is a chemical compound with the molecular formula C7H6BrFN2O2 . It has been shown to have various biochemical and physiological effects.
Synthesis Analysis
The synthesis of “Methyl 3-amino-6-bromo-5-fluoropicolinate” involves the reaction of “methyl 3-amino-5-fluoropyridine-2-carboxylate” with N-Bromosuccinimide (NBS) in acetonitrile . The reaction is carried out at room temperature for a few hours, and the product is purified using column chromatography .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-bromo-5-fluoropicolinate” is characterized by the presence of a bromine (Br), a fluorine (F), and an amino (NH2) group attached to a picolinate ring . The exact positions of these groups on the ring can be determined by advanced spectroscopic techniques.Chemical Reactions Analysis
“Methyl 3-amino-6-bromo-5-fluoropicolinate” can undergo various chemical reactions due to the presence of the amino, bromo, and fluoro groups . These groups can participate in substitution reactions, providing a pathway for the synthesis of a wide range of derivatives .Physical And Chemical Properties Analysis
“Methyl 3-amino-6-bromo-5-fluoropicolinate” is a solid compound . Its molecular weight is 234.02 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-6-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-13-7(12)5-4(10)2-3(9)6(8)11-5/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSYGVLVPJCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromo-5-fluoropicolinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)




amine](/img/structure/B6338536.png)




